Sulfocostunolide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

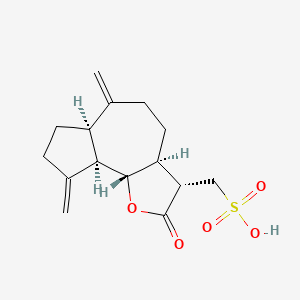

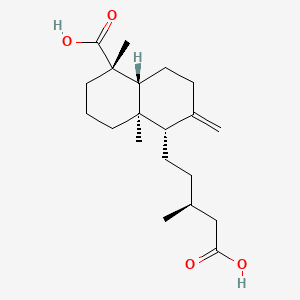

Sulfocostunolide A is a guaiane-type sesquiterpene lactone with an unusual sulfonic acid group . It was isolated from the roots of Saussurea lappa .

Molecular Structure Analysis

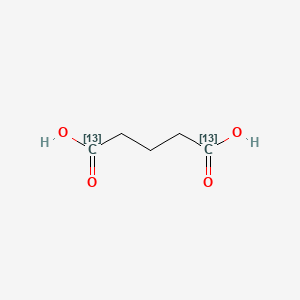

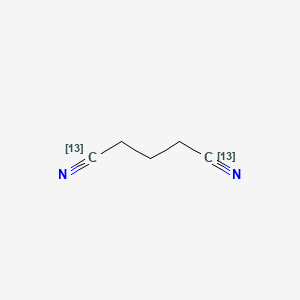

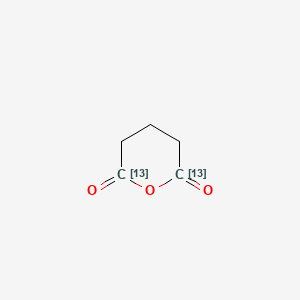

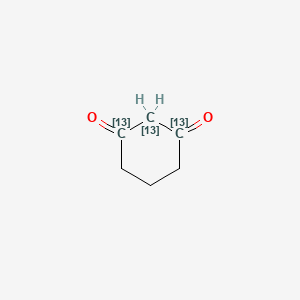

The molecular structure of Sulfocostunolide A is characterized by a formula of C15H20O5S and a molecular weight of 312.4 . Its chemical name is [(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid .Physical And Chemical Properties Analysis

Sulfocostunolide A appears as an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique

Anticancer and Antiviral Applications : Sulfonamides have shown substantial antitumor activity both in vitro and in vivo. They act through mechanisms like carbonic anhydrase inhibition, cell cycle perturbation, disruption of microtubule assembly, and angiogenesis inhibition. Some sulfonamide derivatives are being evaluated in clinical trials for their effectiveness in treating different types of cancer. Additionally, sulfonamides have notable antiviral activity, with some being used as HIV protease inhibitors. They have also been investigated for their potential in treating drug-resistant viruses (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Sulfonamide Inhibitors : Recent studies have focused on the development of sulfonamide inhibitors targeting various biological processes, including those related to cancer, glaucoma, inflammation, and dandruff. These studies underscore the versatility of sulfonamides in drug development (Gulcin & Taslimi, 2018).

Environmental Impact and Health Concerns : The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about their impact on human health. Studies indicate that sulfonamides in the environment, mainly derived from agricultural activities, have the potential to affect microbial populations and pose a global health hazard (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sample Preparation Techniques and Detection Methods : Given the health hazards of sulfonamides in food and the environment, there has been an emphasis on developing sensitive and specific methods for their quantification. Recent trends in sample preparation techniques and detection methods for sulfonamides have been extensively reviewed (Dmitrienko, Kochuk, Apyari, Tolmacheva, & Zolotov, 2014).

Mécanisme D'action

Target of Action

Sulfocostunolide A is a guaiane-type sesquiterpene lactone with an unusual sulfonic acid group

Biochemical Pathways

Sesquiterpene lactones, in general, are known to interfere with various cellular processes, including the inhibition of transcription factor nf-kb, which plays a crucial role in immune and inflammatory responses .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

Many sesquiterpene lactones are known to have anti-inflammatory, anti-microbial, and anti-cancer effects

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds

Propriétés

IUPAC Name |

[(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMFDGIKYVJPL-PEDHHIEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00780092 |

Source

|

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016983-51-9 |

Source

|

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is unique about the structure of Sulfocostunolide A compared to other guaianolides?

A1: Sulfocostunolide A, a guaiane-type sesquiterpene lactone, possesses a unique structural feature: a sulfonic acid group. This differentiates it from other typical guaianolides. This compound was first isolated from the roots of Saussurea lappa [].

Q2: Besides Saussurea lappa, are there other known natural sources of Sulfocostunolide A?

A2: While Sulfocostunolide A was initially discovered in Saussurea lappa [], research indicates its presence in another plant, Dolomiaea souliei []. This finding suggests potential alternative sources for this unique compound.

Q3: What research gaps currently exist regarding Sulfocostunolide A?

A3: While the isolation and structural characterization of Sulfocostunolide A have been achieved [, ], there is a significant lack of information regarding its biological activity, mechanism of action, and potential therapeutic applications. Further research is needed to explore these aspects and determine its potential value in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

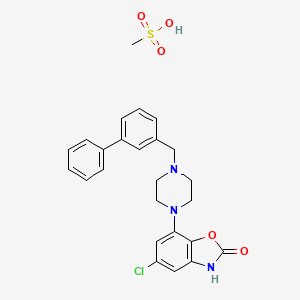

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

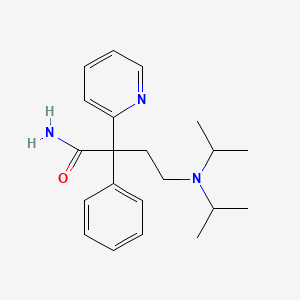

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

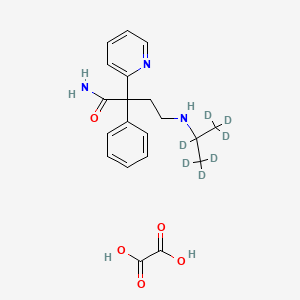

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)